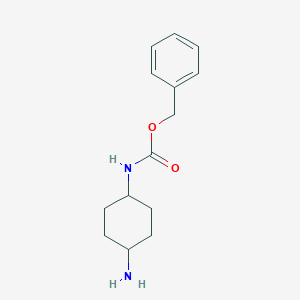

![molecular formula C10H11N3O2 B112001 6-氨基咪唑并[1,2-a]吡啶-2-羧酸乙酯 CAS No. 158980-21-3](/img/structure/B112001.png)

6-氨基咪唑并[1,2-a]吡啶-2-羧酸乙酯

描述

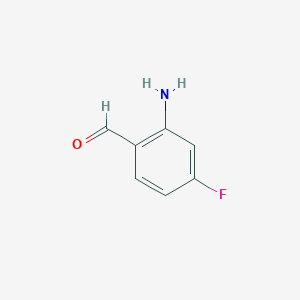

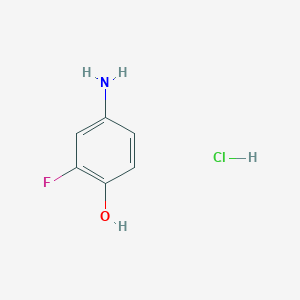

Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 158980-21-3 . It has a molecular weight of 205.22 . The compound is solid in physical form .

Molecular Structure Analysis

The linear formula of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is C10H11N3O2 . The Inchi Code is provided in the source .Physical And Chemical Properties Analysis

Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is a solid substance . It has a melting point of 169-171°C .科学研究应用

合成和生物活性

6-氨基咪唑并[1,2-a]吡啶-2-羧酸乙酯已被用于合成具有潜在生物活性的各种杂环化合物。例如,其衍生物被合成并评估了抗炎、镇痛、解热和致溃疡活性 (Abignente et al., 1982), (Abignente et al., 1984)。类似地,6-溴-8-羟基咪唑并[1,2-a]吡啶-3-羧酸乙酯衍生物显示出显着的抗乙型肝炎病毒 (HBV) 活性 (Chen et al., 2011)。

新型杂环化合物的开发

该化合物一直是创建具有潜在生物学意义的新稠合三嗪和其他杂环体系的关键。这包括将 3-硝基咪唑并[1,2-a]吡啶-2-羧酸乙酯转化为取代的硝基甲酰胺咪唑并吡啶,从而合成新型吡啶并(1′,2′:1,2)咪唑并[5,4-d]-1,2,3-三嗪 (Zamora et al., 2004)。此外,使用 6-氨基咪唑并[1,2-a]吡啶-2-羧酸乙酯已经合成了新的吡啶并[3′,2′:4,5]噻吩并[3,2‐d]嘧啶和相关的稠合体系 (Bakhite et al., 2005)。

催化和化学转化

在化学转化方面,该化合物促进了钯和铜催化的新型 6-氨基咪唑并[1,2-a]吡啶衍生物的合成,突出了其在催化方法中的多功能性 (Enguehard et al., 2003)。此外,它已被用于钯催化的铃木-宫浦硼化反应中,为开发潜在的抗癌和抗结核药物做出了贡献 (Sanghavi et al., 2022)。

生物活性化合物的修饰

6-氨基咪唑并[1,2-a]吡啶-2-羧酸乙酯也已被用于修饰生物活性化合物。例如,它参与了用 2-(2-三氟甲基咪唑并[1,2-a]吡啶-6-基)乙基片段修饰 γ-咔啉,研究了对神经元 NMDA 受体的效应 (Sokolov et al., 2013)。

作用机制

Target of Action

Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate has been identified to target FtsZ , a protein in S. pneumoniae . FtsZ is a bacterial cytoskeletal protein involved in cell division, making it a promising target for antibacterial agents .

Mode of Action

It’s known that compounds with an imidazo[1,2-a]pyridine-3-carboxylate core, like this one, can inhibit the polymerization of ftsz, thereby preventing bacterial cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell division process. By inhibiting FtsZ, the compound disrupts the formation of the Z-ring, a critical structure in bacterial cytokinesis . This disruption prevents the bacteria from dividing and proliferating.

Pharmacokinetics

It has been reported to have high gastrointestinal absorption, indicating good oral bioavailability .

Result of Action

The primary result of the action of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is the inhibition of bacterial cell division, leading to the cessation of bacterial growth . This makes it a potential candidate for the development of new antibacterial agents, particularly against S. pneumoniae .

Action Environment

The action of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate can be influenced by environmental factors. For instance, its stability may be affected by temperature and light exposure. It is recommended to store the compound in a dark place, sealed, and at a temperature of 2-8°C

安全和危害

未来方向

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives could have potential applications in the development of new drugs, particularly for the treatment of resistant forms of tuberculosis.

属性

IUPAC Name |

ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWHXLCNUIXDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=CC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565533 | |

| Record name | Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158980-21-3 | |

| Record name | Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

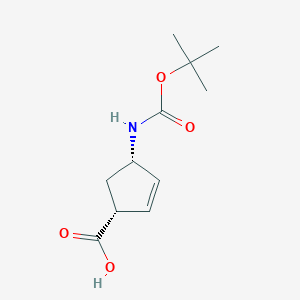

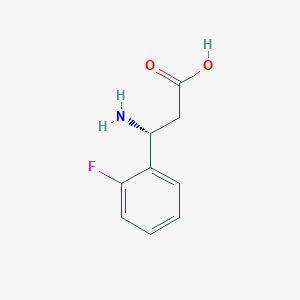

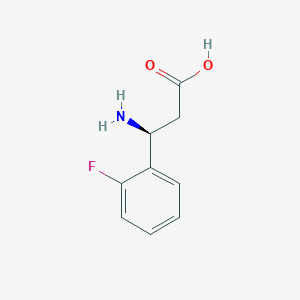

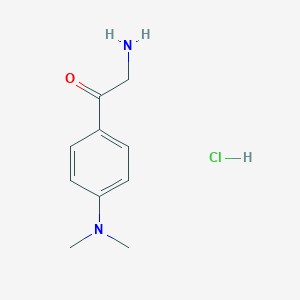

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。